molecular formula C12H15BrSZn B14886417 2-CyclohexylthiophenylZinc bromide

2-CyclohexylthiophenylZinc bromide

Cat. No.: B14886417
M. Wt: 336.6 g/mol
InChI Key: HAIDGNFKMMTJPX-UHFFFAOYSA-M
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Description

2-CyclohexylthiophenylZinc bromide is an organozinc compound with the molecular formula C12H15BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various coupling reactions, making it a valuable tool in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-CyclohexylthiophenylZinc bromide can be synthesized through the reaction of 2-cyclohexylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

2-Cyclohexylthiophenyl bromide+Zn2-CyclohexylthiophenylZinc bromide\text{2-Cyclohexylthiophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Cyclohexylthiophenyl bromide+Zn→2-CyclohexylthiophenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-CyclohexylthiophenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organozinc compound in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Organoboron compounds, palladium catalysts, bases (e.g., potassium carbonate)

    Conditions: Inert atmosphere, solvents like THF or toluene, temperatures ranging from room temperature to 80°C

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-CyclohexylthiophenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CyclohexylthiophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The molecular targets in these reactions are typically the electrophilic centers of the organoboron compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-PhenylthiophenylZinc bromide
  • 2-CyclohexylphenylZinc bromide
  • 2-CyclohexylthiophenylLithium

Uniqueness

2-CyclohexylthiophenylZinc bromide is unique due to its specific reactivity profile and stability under various reaction conditions. Compared to its analogs, it offers distinct advantages in terms of selectivity and yield in cross-coupling reactions .

Properties

Molecular Formula

C12H15BrSZn

Molecular Weight

336.6 g/mol

IUPAC Name

bromozinc(1+);cyclohexylsulfanylbenzene

InChI

InChI=1S/C12H15S.BrH.Zn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1

InChI Key

HAIDGNFKMMTJPX-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)SC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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